molecular formula C29H31ClN6OS B11213136 N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)benzamide

N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)benzamide

Cat. No.: B11213136
M. Wt: 547.1 g/mol
InChI Key: WJSWBAAIZCPRDY-UHFFFAOYSA-N
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Description

N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a piperazine ring, a chlorophenyl group, and a quinazolinone moiety. Its unique chemical properties make it a subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)benzamide typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route may include:

    Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate. This involves the reaction of 3-chlorophenylamine with ethylene glycol to form 3-chlorophenylpiperazine.

    Attachment of the Propyl Chain: The next step involves the alkylation of the piperazine intermediate with 1-bromopropane to introduce the propyl chain.

    Formation of the Quinazolinone Moiety: The quinazolinone moiety is synthesized separately by reacting anthranilic acid with thiourea under acidic conditions.

    Coupling Reaction: The final step involves the coupling of the piperazine intermediate with the quinazolinone moiety using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a receptor antagonist or agonist.

    Pharmacology: Research focuses on its effects on various biological pathways and its potential therapeutic uses.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)benzamide involves its interaction with specific molecular targets. The compound may act on receptors or enzymes, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-(((2-oxo-1,2-dihydroquinazolin-4-yl)amino)methyl)benzamide: Similar structure but with an oxo group instead of a thioxo group.

    N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)benzoate: Similar structure but with a benzoate ester instead of a benzamide.

Uniqueness

The uniqueness of N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H31ClN6OS

Molecular Weight

547.1 g/mol

IUPAC Name

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzamide

InChI

InChI=1S/C29H31ClN6OS/c30-23-5-3-6-24(19-23)36-17-15-35(16-18-36)14-4-13-31-28(37)22-11-9-21(10-12-22)20-32-27-25-7-1-2-8-26(25)33-29(38)34-27/h1-3,5-12,19H,4,13-18,20H2,(H,31,37)(H2,32,33,34,38)

InChI Key

WJSWBAAIZCPRDY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)CNC3=NC(=S)NC4=CC=CC=C43)C5=CC(=CC=C5)Cl

Origin of Product

United States

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